molecular formula C8H6F3N3O3 B13703943 N'-hydroxy-4-nitro-2-(trifluoromethyl)benzenecarboximidamide

N'-hydroxy-4-nitro-2-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B13703943
M. Wt: 249.15 g/mol
InChI Key: UEWGNNQBZPJKEE-UHFFFAOYSA-N
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Description

N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide: is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzimidazole precursor, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The final step involves the hydrolysis of the intermediate to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for creating derivatives with specific properties.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group enhances its binding affinity to certain biological targets, making it a candidate for drug development.

Medicine: In medicine, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for developing new drugs.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for creating products with enhanced efficacy and stability.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • N-Hydroxy-4-(trifluoromethyl)benzimidamide
  • N-Hydroxy-4-nitrobenzimidamide
  • N-Hydroxy-2-(trifluoromethyl)benzimidamide

Comparison: Compared to similar compounds, N-Hydroxy-4-nitro-2-(trifluoromethyl)benzimidamide is unique due to the presence of both nitro and trifluoromethyl groups. This combination enhances its chemical reactivity and binding affinity to biological targets, making it more versatile for various applications.

Properties

Molecular Formula

C8H6F3N3O3

Molecular Weight

249.15 g/mol

IUPAC Name

N'-hydroxy-4-nitro-2-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H6F3N3O3/c9-8(10,11)6-3-4(14(16)17)1-2-5(6)7(12)13-15/h1-3,15H,(H2,12,13)

InChI Key

UEWGNNQBZPJKEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=NO)N

Origin of Product

United States

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